{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile
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Overview
Description
{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile is a complex organic compound that features a benzothiazole moiety linked to a chromenone structure through an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and chromenone intermediates. These intermediates are then coupled using a nucleophilic substitution reaction, where the acetonitrile group acts as a linker. The reaction conditions often require the use of polar solvents and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Uniqueness
{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile is unique due to its combination of benzothiazole and chromenone moieties, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H10N2O3S |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetonitrile |
InChI |
InChI=1S/C18H10N2O3S/c19-7-8-22-12-6-5-11-9-13(18(21)23-15(11)10-12)17-20-14-3-1-2-4-16(14)24-17/h1-6,9-10H,8H2 |
InChI Key |
RYNRHPPACJFFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC#N)OC3=O |
Origin of Product |
United States |
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